2,4'-DDT-d8

説明

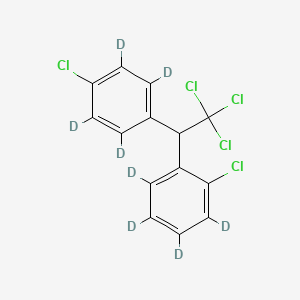

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, also known as 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene, is a useful research compound. Its molecular formula is C14H9Cl5 and its molecular weight is 362.525. The purity is usually 95%.

BenchChem offers high-quality 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

安定同位体標識化合物

2,4'-DDT-d8 は安定同位体標識化合物です . このタイプの化合物は、生化学、薬理学、環境科学など、さまざまな科学研究分野で使用されています。特に、代謝経路における原子の流れを追跡できる同位体トレーシング研究に役立ちます。

農薬標準品

この化合物は、農薬研究における標準品として使用されています . 標準品は、分析化学において、分析方法の精度を確保するために不可欠です。これらは、機器の校正と結果の検証に使用されます。

食品および飲料の検査

this compound は、食品および飲料部門における分析試験に使用されています . これは、食品や飲料製品中の農薬の存在を検査するために使用でき、それらが消費に安全であることを保証します。

環境分析

この化合物は、環境分析で使用されています . これは、土壌や水などのさまざまな環境サンプル中の農薬の存在を検査するために使用できます。これは、農薬使用の環境への影響を監視するのに役立ちます。

回収サロゲート標準

4,4'-DDT-d8 は、海洋間隙水中の 4,4'-DDT の定量のための回収サロゲート標準として使用できます . これは、平衡固相マイクロ抽出(SPME)に続いて、使い捨て光ファイバーを使用した自動熱脱着ガスクロマトグラフィー質量分析(TD-GC-MS)を使用します。

ディコフォールの環境アセスメント

この化合物は、よく知られた農薬であるディコフォールの分析に使用されます . これは、環境サンプル中のディコフォールの定量と検出に役立ち、ディコフォールの環境における発生と影響を理解するのに貢献します。

作用機序

Target of Action

It’s known that ddt and its derivatives generally target the nervous system of insects, interfering with the sodium channels in their neurons .

Mode of Action

Ddt and its derivatives are known to interfere with the normal functioning of the nervous system in insects by opening sodium channels in their neurons, leading to nerve impulse disruption .

Biochemical Pathways

Ddt and its derivatives are known to affect various biochemical pathways, particularly those involved in nerve signal transmission .

Pharmacokinetics

They are also resistant to metabolism, leading to their persistence in the environment and in organisms .

Result of Action

Ddt and its derivatives are known to cause nerve impulse disruption in insects, leading to their paralysis and eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-DDT-d8 . Factors such as temperature, soil organic matter, and other environmental conditions can affect the degradation and distribution of DDT and its derivatives in the environment .

生化学分析

Biochemical Properties

The biochemical properties of 2,4’-DDT-d8 are largely determined by its structural similarity to 2,4’-DDT. It is expected to interact with similar enzymes, proteins, and other biomolecules as 2,4’-DDT. The presence of deuterium atoms can potentially affect these interactions due to the kinetic isotope effect

Cellular Effects

The cellular effects of 2,4’-DDT-d8 are likely to be similar to those of 2,4’-DDT, given their structural similarity. 2,4’-DDT has been shown to have various effects on cells, including alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,4’-DDT-d8 is not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exerts its effects at the molecular level through similar mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of 2,4’-DDT-d8 in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 exhibits similar temporal trends. The presence of deuterium atoms may influence these trends due to the kinetic isotope effect .

Dosage Effects in Animal Models

The effects of 2,4’-DDT-d8 at different dosages in animal models are not well-studied. It is likely that the effects of 2,4’-DDT-d8 vary with dosage, similar to 2,4’-DDT. Studies have shown that 2,4’-DDT can have toxic or adverse effects at high doses

Metabolic Pathways

The metabolic pathways involving 2,4’-DDT-d8 are not well-understood. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is involved in similar metabolic pathways. These may involve interactions with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 2,4’-DDT-d8 within cells and tissues are not well-documented. Given its structural similarity to 2,4’-DDT, it is likely that 2,4’-DDT-d8 is transported and distributed in a similar manner. This could involve interactions with various transporters or binding proteins, and could potentially affect its localization or accumulation .

生物活性

1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene is a complex halogenated organic compound with potential applications in various fields including medicinal chemistry and environmental science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure

The compound features a chlorinated benzene ring with multiple deuterium substitutions and a trichlorinated side chain. This structure can influence its reactivity and interaction with biological systems.

Biological Activity Overview

Research on halogenated compounds has shown that they can exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene are still under investigation.

Antimicrobial Activity

Halogenated compounds often demonstrate antimicrobial properties. For instance:

- Study Findings : A study indicated that chlorinated phenolic compounds exhibited significant antibacterial activity against various strains of bacteria. The presence of multiple chlorine atoms can enhance this activity by increasing membrane permeability in bacterial cells .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of chlorinated compounds have been documented in several studies:

- Case Study : In vitro studies have shown that chlorinated benzene derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Data Table: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies :

- Cytotoxic Mechanisms :

- In Vivo Studies :

特性

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGPAFCQJIYDT-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)(Cl)Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501129305 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221899-88-3 | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221899-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-d4, 5-chloro-6-[2,2,2-trichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501129305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。